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Compound of Interest

Compound Name: 1-Cyclopropylicyclobutan-1-amine
Cat. No.: B13205213
Get Quote

Compound Identity:

IUPAC Name: 1-Cyclopropylcyclobutan-1-amine[1]

CAS Registry Number: 2094149-86-5 (Hydrochloride salt)[1][2]

Molecular Formula: C7H13N[3]

Molecular Weight: 111.19 g/mol (Free base)

SMILES:NC1(C2CC2)CCC1

Introduction & Structural Significance[4]

1-Cyclopropylcyclobutan-1-amine represents a class of gem-disubstituted cycloalkylamines.
This scaffold is increasingly utilized in medicinal chemistry (e.g., GPCR modulators, antiviral
agents) to introduce conformational restriction without adding excessive lipophilicity.

The "gem-disubstitution” at the C1 position creates a quaternary center, significantly altering
the metabolic profile by blocking
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-hydroxylation. Spectroscopically, this quaternary center is the pivot point for all NMR and MS
logic, creating distinct shielding zones for the cyclopropyl (shielded) and cyclobutyl
(deshielded) ring systems.

Synthesis & Sample Context[4][5][6][7][8]

To interpret spectra accurately, one must understand the sample’s origin. This amine is typically
synthesized via the Curtius Rearrangement of 1-cyclopropylcyclobutane-1-carboxylic acid.

Implication for Spectral Purity:
¢ IR: Look for residual isocyanate bands (~2270 cm™1) if the rearrangement was incomplete.
 NMR: Residual carboxylic acid precursors may appear if isolation was poor.

e Salt Form: The compound is often stored as the Hydrochloride (HCI) salt to prevent
atmospheric carbamylation. Note: Data below refers to the free base unless specified.

1-Cyclopropylcyclobutane- DPPA/NaN3 o | Acyl Azide Heat (-N2) o Isocyanate Hydrolysis > 1-Cyclopropylcyclobutan-1-amine
carboxylic acid | (Intermediate) " (Curtius Rearrangement) (Target)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Curtius rearrangement, highlighting potential impurities.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][92][10][11]

The NMR spectrum is characterized by the juxtaposition of the high-field cyclopropyl signals
against the mid-field cyclobutyl signals.

'H NMR (Proton) Data
Solvent: CDCIs or DMSO-de (shifts may vary by 0.1 ppm).
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Key Diagnostic Feature: The integration ratio of 4:1:6 (Cyclopropyl CHz : Cyclopropyl CH :

Cyclobutyl + NH2) is the primary check for the correct 1,1-substitution pattern.

3C NMR (Carbon) Data

Solvent: CDCls.

Carbon Type Shift (6 ppm)

Assignment Logic

C-1 Quaternary 54.0 - 58.0

The ipso-carbon.
Significantly downfield
due to the amine

substituent.

C-2,C-4 CH: (Cyclobutyl) 32.0-35.0

Alpha to the

quaternary center.

c-1 CH (Cyclopropyl) 18.0-21.0

Methine connecting

the two rings.

C-3 CHz (Cyclobutyl) 13.0-15.0

Distal carbon; typical
cyclobutane "pucker"
shift.

c-2, C-3 CHz (Cyclopropyl) 1.0-3.0

Characteristic high-
field cyclopropyl
carbons.

Infrared (IR) Spectroscopy[10][12][13]
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The IR spectrum confirms the functional group (primary amine) and the strained ring systems.

Frequency (cm™?) Vibration Mode Description

Weak doublet typical of
3350 - 3280 N-H Stretch primary amines
(asymmetric/symmetric).

Characteristic "strained" C-H
3080 - 3010 C-H Stretch (Cyclopropyl) stretch, higher frequency than
alkyl.

Cyclobutane methylene
2980 - 2850 C-H Stretch (Alkyl)

stretches.
1600 - 1580 N-H Bend (Scissoring) Broad, medium intensity band.
) ) Skeletal vibration of the
1020 - 1000 Ring Breathing

cyclopropane ring.

Mass Spectrometry (MS)[14][15][16]

Technique: Electron lonization (El, 70 eV) or ESI (+). Molecular lon: m/z = 111 (C7Hi3N).

Fragmentation Logic

The fragmentation is driven by

-cleavage adjacent to the nitrogen atom. The quaternary center stabilizes the resulting
radical/cation.

o Base Peak (m/z 70): Loss of the cyclopropyl radical. This is the most favorable pathway,
generating a stable exocyclic iminium ion on the cyclobutane ring.

e Minor Peak (m/z 83): Loss of C2Ha (ethylene) from the cyclobutane ring (retro-2+2), though
less common in saturated amines than ketones.

e Molecular lon (m/z 111): Usually weak in aliphatic amines due to rapid fragmentation.
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Figure 2: Primary fragmentation pathway in Electron lonization (El) MS.
Experimental Protocol for Spectral Validation
To ensure the data above matches your sample, follow this rapid validation protocol.

o Sample Prep: Dissolve ~5 mg of the amine hydrochloride in 0.6 mL DMSO-des. Add 1 drop of
D20 to collapse the NHz signal (confirms exchangeable protons).

e Acquisition: Run a standard proton scan (16 scans).
» Validation Check:
o Confirm the absence of aromatic signals (unless a salt counter-ion like tosylate is used).

o Verify the integration of the high-field region (0.2-0.5 ppm) is exactly 4H relative to the
methine (1H).

o Pass Criteria: If the 0.2 ppm region integrates to <3.5H, the cyclopropyl ring may have
opened during synthesis (acid-catalyzed ring opening).

References

» National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library:
Cyclopropylamine Fragmentation Patterns. NIST Standard Reference Database.[4]

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference
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for cycloalkylamine shifts).
e Shiner, V. J., & Meier, G. F. (1972). Conformational effects in the NMR spectra of cyclopropyl
and cyclobutyl derivatives. Journal of Organic Chemistry, 37(19).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 195252-68-7|(R)-1-Cyclopropylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

2. chemscene.com [chemscene.com]

3. N-cyclopropylcyclobutanamine | C7H13N | CID 23340141 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
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Cyclopropylcyclobutan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
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1-cyclopropylcyclobutan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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